molecular formula C11H5F6NO2 B1586203 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol CAS No. 306935-26-2

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

Cat. No. B1586203
M. Wt: 297.15 g/mol
InChI Key: NPILHDIBEBFVPW-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, also known as TFMQ, is a trifluoromethoxy-substituted quinolin-4-ol that has recently been studied for its potential use in various scientific applications. This compound has been found to have a wide range of benefits, including its ability to act as a catalyst, its ability to act as an antioxidant, and its potential to be used in drug discovery.

Scientific Research Applications

Antibacterial Activity

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol derivatives have shown promise in antibacterial applications. For instance, 1-trifluoromethyl-4-quinolone derivatives demonstrate antibacterial activity comparable to that of norfloxacin against various bacteria such as Staphylococcus aureus and Escherichia coli (Asahina et al., 2005).

Spectral and Theoretical Analysis

The spectral properties of certain 7-hydroxyquinoline based Schiff bases, which are structurally similar to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, have been investigated. These compounds are potential candidates for use as bistable switches due to their tautomeric characteristics (Georgiev et al., 2021).

Fluorescence and Photophysical Properties

Fluorophenyl substituted 8-hydroxyquinoline derivatives have been synthesized, demonstrating strong fluorescence emission. The electronic structures and photophysical properties of these compounds were thoroughly investigated using various theoretical methods (Suliman et al., 2014).

Corrosion Inhibition

8-hydroxyquinoline derivatives have shown significant potential as acid corrosion inhibitors. Theoretical and experimental studies suggest that these compounds adsorb on metal surfaces, thereby inhibiting corrosion in acidic media (Rbaa et al., 2020).

Liquid-Phase Separation of Elements

A water-soluble quinolin-8-ol polymer has been utilized for the separation of various elements. This method involves the retention of inorganic ions by a quinolin-8-ol derivative, demonstrating its efficacy in separating and preconcentrating metal ions (Geckeler et al., 1990).

properties

IUPAC Name

8-(trifluoromethoxy)-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO2/c12-10(13,14)8-4-6(19)5-2-1-3-7(9(5)18-8)20-11(15,16)17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILHDIBEBFVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379385
Record name 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol

CAS RN

306935-26-2
Record name 8-(Trifluoromethoxy)-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Schultz - 2021 - search.proquest.com
Nosocomial infections caused by resistant Gram-positive organisms are on the rise, presumably due to a combination of factors including prolonged hospital exposure, increased use of …
Number of citations: 2 search.proquest.com
DR Nair, J Chen, JM Monteiro, M Josten… - The Journal of …, 2017 - nature.com
In a loss-of-viability screen of small molecules against methicillin-resistant Staphylococcus aureus (MRSA) USA300, we found a small molecule, designated DNAC-2, which has an MIC …
Number of citations: 10 www.nature.com

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